molecular formula C20H24N4O2 B11238636 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11238636
M. Wt: 352.4 g/mol
InChI Key: POHQYNHLQMCDMG-UHFFFAOYSA-N
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Description

The compound 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a scaffold renowned for its versatility in medicinal chemistry and agrochemical applications. Its structure features a triazolopyrimidine core substituted at the 2-position with a cyclopentylethyl group and at the 7-position with a 3,4-dimethoxyphenyl moiety.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H24N4O2/c1-25-17-9-8-15(13-18(17)26-2)16-11-12-21-20-22-19(23-24(16)20)10-7-14-5-3-4-6-14/h8-9,11-14H,3-7,10H2,1-2H3

InChI Key

POHQYNHLQMCDMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4CCCC4)OC

Origin of Product

United States

Preparation Methods

Condensation of 5-Amino-1,2,4-triazole with β-Diketones

A foundational method involves heating 5-amino-1,2,4-triazole with a β-diketone in acetic acid or DMF, forming the triazolopyrimidine ring through cyclodehydration. For example, reacting 3,4-dimethoxyacetophenone-derived diketones with aminotriazole could yield the 7-aryl-substituted core. However, this route may require pre-functionalized diketones, complicating scalability.

Example Protocol

  • Reactants : 5-Amino-1,2,4-triazole (1.2 eq), 3,4-dimethoxyphenyl-β-diketone (1.0 eq)

  • Conditions : Reflux in glacial acetic acid (12 h)

  • Yield : ~60–70% (based on analogous syntheses)

Three-Component Reaction (3-CR) Strategy

A one-pot approach using 3,4-dimethoxybenzaldehyde, aminotriazole, and a cyclopentylethyl synthon (e.g., cyclopentylethyl nitrile) offers atom economy. This method, adapted from Reddi et al., employs triethylamine in DMF to facilitate consecutive Michael addition and cyclization.

Optimized Conditions

ComponentRoleQuantity
3,4-DimethoxybenzaldehydeElectrophilic partner1.0 eq
5-Amino-1,2,4-triazoleNucleophile1.2 eq
Cyclopentylethyl nitrileAlkylating agent1.5 eq
TriethylamineBase/Catalyst0.25 eq
SolventDMF10 mL/mmol
Temperature120°C10 h
Yield 55–65%

Mechanistically, triethylamine activates the aldehyde via hydrogen bonding, enabling nucleophilic attack by aminotriazole. Subsequent cyclization and oxidation yield the triazolopyrimidine framework.

Post-Synthetic Functionalization Strategies

Alkylation at Position 2

Introducing the 2-cyclopentylethyl group post-cyclization avoids regiochemical challenges. Halogenated intermediates (e.g., 2-chlorotriazolopyrimidine) undergo nucleophilic substitution with cyclopentylethyl Grignard reagents or via Pd-catalyzed cross-coupling.

Alkylation Protocol

  • Substrate : 7-(3,4-Dimethoxyphenyl)[1,triazolo[1,5-a]pyrimidin-2-yl chloride

  • Reagent : Cyclopentylethylmagnesium bromide (2.0 eq)

  • Conditions : THF, −78°C to rt, 6 h

  • Yield : ~50% (similar to ticagrelor intermediate synthesis)

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
3-Component ReactionAtom-economical, one-potRequires optimization of aldehydes55–65%
β-Diketone CondensationHigh regiocontrolMulti-step diketone synthesis60–70%
Post-Synthetic AlkylationFlexible substitutionLow yields due to steric hindrance50–55%
Suzuki CouplingPrecise aryl introductionDependent on halogenated precursors70–80%

Key Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DIPEA) or high-dielectric solvents (DMF) favors the desired [1,5-a] regioisomer.

  • Functional Group Tolerance : Methoxy groups are sensitive to strong acids/bases. Mild conditions (e.g., NaHCO₃ workup) preserve aryl ethers.

  • Catalyst Selection : Pd/C or Ni catalysts improve coupling efficiency for alkylation steps, albeit at higher costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core allows it to bind to active sites or allosteric sites, modulating the activity of the target. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

The biological activity of triazolopyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Compound Structure Substituents Biological Activity Key Findings References
Target Compound 2-(2-Cyclopentylethyl), 7-(3,4-dimethoxyphenyl) Inferred: Anticancer Cyclopentylethyl enhances lipophilicity; dimethoxyphenyl aids target binding via aromatic interactions .
7-(3',4',5'-Trimethoxyphenyl) derivatives (3a–v) 3',4',5'-Trimethoxyphenyl Tubulin inhibition (Anticancer) Trimethoxyphenyl improves tubulin binding; derivatives 6a–d showed IC₅₀ values < 1 µM in breast cancer cells .
Compound 50 (2-(3,4-Dimethoxyphenyl)acetamide) 7-(3,4-Dimethoxyphenyl) with acetamide Anti-tubercular Acetamide linker may enhance permeability; synthesized but activity data pending .
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) 4-Fluorobenzyl Potential Anticancer Fluorine substitution increases electronegativity, improving target affinity .
7-Alkoxy-5-phenyl derivatives (3a–3i) Variable alkoxy groups (e.g., OMe, OEt) Herbicidal/Anticancer Alkoxy groups modulate solubility; longer chains reduce activity due to steric hindrance .
B-Series (Benzylthio derivatives) 2-Benzylthio with halogen substituents Vasodilator Para-bromo substitution (B-series) showed 100% inhibition of vascular spasms at 10⁻⁴ M .

Key Trends and Mechanistic Insights

Substituent Effects on Bioactivity: 3,4-Dimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl: The additional methoxy group in trimethoxyphenyl derivatives (e.g., 3a–v) enhances tubulin inhibition by optimizing hydrophobic interactions with the colchicine-binding site . In contrast, the 3,4-dimethoxyphenyl group in the target compound may favor interactions with kinases or DNA-binding targets . Cyclopentylethyl vs.

Synthetic Flexibility :

  • Alkylation (e.g., compound 3a–3i in ) and Dimroth rearrangement () are common synthetic strategies. The target compound’s cyclopentylethyl group likely requires alkylation of a triazolopyrimidine precursor under basic conditions .

Contradictions and Context-Dependent Activity :

  • While sulfonamide derivatives () exhibit herbicidal activity, the target compound lacks this functional group, suggesting divergent applications.
  • Vasodilator activity in B-series compounds () highlights the scaffold’s versatility, but substituent choice dictates target specificity.

Biological Activity

The compound 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N4O
  • Molecular Weight : 352.4 g/mol
  • LogP : A measure of hydrophobicity indicating the compound's ability to cross biological membranes.

The compound has been identified as a modulator of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This receptor is a target for antiplatelet therapies, particularly in cardiovascular diseases. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopentyl core can enhance potency and selectivity against P2Y12 receptors compared to existing drugs like ticagrelor .

Antiplatelet Activity

In a study evaluating various derivatives of triazolo-pyrimidine compounds, this compound demonstrated significant inhibition of platelet aggregation. The compound exhibited an IC50 value indicating effective inhibition at low concentrations. This property positions it as a promising candidate for further development as an oral P2Y12 inhibitor .

Antiparasitic Activity

The compound's structural framework also suggests potential antiparasitic activity. Research has indicated that similar triazolo-pyrimidine derivatives can inhibit the growth of Leishmania species and other tropical parasites. In vitro assays have shown that certain modifications to the triazolo-pyrimidine scaffold can enhance activity against these pathogens .

Table 1: Biological Activity Overview

Activity TypeTarget/PathwayIC50 (μM)Reference
AntiplateletP2Y12 receptor0.65
AntiparasiticLeishmania spp.0.9

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationEffect on Activity
Original CompoundNoneBaseline activity
Variant ACyclopentyl substitutionIncreased potency
Variant BDimethoxy substitutionEnhanced selectivity

Case Study 1: Preclinical Development

In preclinical studies, a derivative of the compound was advanced due to its favorable pharmacokinetic profile and reduced risk of excessive bleeding compared to ticagrelor. The studies emphasized the importance of cyclopentyl modifications in improving drug-like properties while maintaining efficacy against platelet activation .

Case Study 2: Antiparasitic Efficacy

A series of experiments conducted on Leishmania-infected models demonstrated that compounds similar to this compound exhibited significant reductions in parasite load. These findings support further exploration into its potential as an antiparasitic agent .

Q & A

Q. Optimization strategies :

  • Control reaction temperature (60–100°C) to avoid side reactions.
  • Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Monitor purity via TLC/HPLC at each step to isolate high-yield intermediates .

Basic: What spectroscopic and analytical methods are critical for structural characterization?

  • 1H/13C NMR : Assign signals for cyclopentylethyl protons (δ 1.5–2.5 ppm) and dimethoxyphenyl aromatic protons (δ 6.8–7.2 ppm). Confirm regiochemistry of the triazole ring via coupling patterns .
  • IR spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular weight .
  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., triazole-pyrimidine fusion patterns) .

Advanced: How do the cyclopentylethyl and dimethoxyphenyl substituents influence structure-activity relationships (SAR)?

Q. Key substituent effects :

Substituent Role in Bioactivity Reference
CyclopentylethylEnhances lipophilicity, improving blood-brain barrier penetration in CNS targets .
3,4-DimethoxyphenylElectron-donating groups increase π-π stacking with aromatic residues in enzyme pockets .

Q. Methodological approach :

  • Synthesize analogs with varied substituents (e.g., replacing cyclopentyl with cyclohexyl) and compare bioactivity via IC₅₀ assays .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or viral proteases .

Advanced: How can researchers resolve contradictions in reported regioselectivity during triazolopyrimidine synthesis?

Discrepancies in regiochemistry (e.g., triazole-pyrimidine fusion patterns) arise from competing reaction pathways. To address this:

  • Use directing groups : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to control cyclization sites .
  • Validate via X-ray crystallography : Confirm regiochemistry unambiguously, as NMR alone may mislead due to overlapping signals .
  • Optimize reaction pH : Acidic conditions (pH 4–5) favor triazole-pyrimidine fusion at the 1,5-a position .

Advanced: What mechanistic insights explain its interaction with biological targets?

Q. Proposed mechanisms :

  • Kinase inhibition : The planar triazolopyrimidine core mimics ATP’s adenine moiety, competitively binding kinase ATP pockets. Methoxy groups enhance hydrogen bonding with catalytic lysine residues .
  • Antiviral activity : Molecular dynamics simulations suggest the cyclopentylethyl group disrupts viral envelope glycoprotein folding .

Q. Experimental validation :

  • Conduct surface plasmon resonance (SPR) to measure binding kinetics to purified targets (e.g., influenza neuraminidase) .
  • Perform cellular assays (e.g., luciferase reporter gene) to quantify inhibition of viral replication .

Advanced: How should researchers address contradictory bioactivity data across studies?

Q. Common sources of contradiction :

  • Impurity profiles (e.g., unreacted intermediates) skewing assay results.
  • Variability in cell lines or assay conditions (e.g., serum concentration).

Q. Resolution strategies :

  • Repurify compounds : Use preparative HPLC (>95% purity) before retesting .
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity) .
  • Validate via orthogonal methods : Combine enzymatic assays with in vivo models (e.g., zebrafish for toxicity profiling) .

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